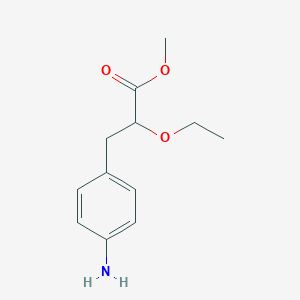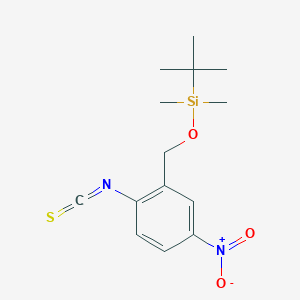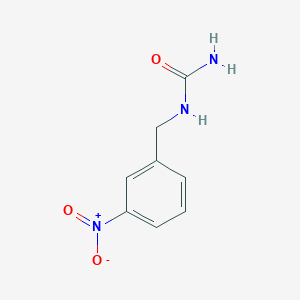
1-(3-Nitrobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrobenzyl)urea is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)urea can be synthesized through the reaction of 3-nitrobenzyl chloride with urea in the presence of a base. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed:
Reduction: 1-(3-Aminobenzyl)urea.
Substitution: Various substituted benzylureas depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-(3-Nitrobenzyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a photo-responsive molecule in biological systems.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon exposure to light.
Industry: Utilized in the production of polymers and coatings that respond to external stimuli such as light
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)urea involves its ability to undergo photochemical reactions. Upon exposure to light, the nitro group can be converted to a nitroso group, leading to the release of the urea moiety. This photochemical reaction can be harnessed to control the release of active compounds in drug delivery systems or to create photo-responsive materials .
Comparison with Similar Compounds
1-(2-Nitrobenzyl)urea: Similar structure but with the nitro group in the ortho position.
1-(4-Nitrobenzyl)urea: Similar structure but with the nitro group in the para position.
1-(3-Aminobenzyl)urea: Reduction product of 1-(3-Nitrobenzyl)urea
Uniqueness: this compound is unique due to its meta-nitro substitution, which influences its reactivity and photochemical properties. This positional isomerism can lead to different reaction pathways and applications compared to its ortho and para counterparts .
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(3-nitrophenyl)methylurea |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |
InChI Key |
JOQZPQFAWWRFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


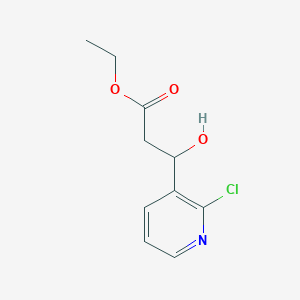
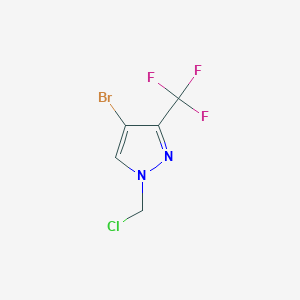
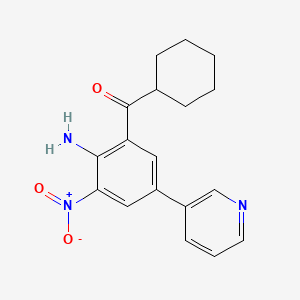
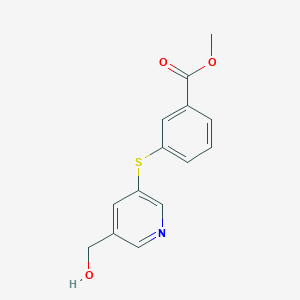
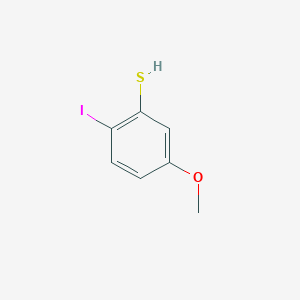
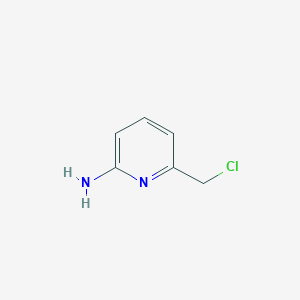
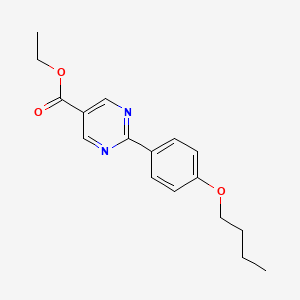
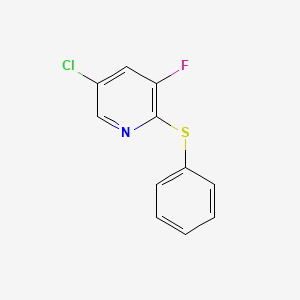

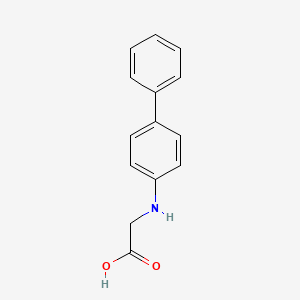
![Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)
![2-[Methyl(methylsulfonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B8302865.png)
